[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1203361-34-5
VCID: VC5918381
InChI: InChI=1S/C19H18N2O4S/c1-10-6-14-7-13(4-5-16(14)24-10)17-8-15(21-25-17)9-23-19(22)18-11(2)20-12(3)26-18/h4-5,7-8,10H,6,9H2,1-3H3
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=C(S4)C)C
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.42

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate

CAS No.: 1203361-34-5

Cat. No.: VC5918381

Molecular Formula: C19H18N2O4S

Molecular Weight: 370.42

* For research use only. Not for human or veterinary use.

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate - 1203361-34-5

Specification

CAS No. 1203361-34-5
Molecular Formula C19H18N2O4S
Molecular Weight 370.42
IUPAC Name [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C19H18N2O4S/c1-10-6-14-7-13(4-5-16(14)24-10)17-8-15(21-25-17)9-23-19(22)18-11(2)20-12(3)26-18/h4-5,7-8,10H,6,9H2,1-3H3
Standard InChI Key QMURKBPMIFGAPX-UHFFFAOYSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=C(S4)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound integrates a 2-methyl-2,3-dihydrobenzofuran core, a 1,2-oxazole ring, and a 2,4-dimethylthiazole-5-carboxylate ester (Fig. 1). Its molecular formula is C₁₉H₁₈N₂O₄S, with a calculated molecular weight of 370.42 g/mol. The IUPAC name systematically describes its architecture: [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄S
Molecular Weight370.42 g/mol
IUPAC Name[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Key Functional GroupsBenzofuran, Oxazole, Thiazole

Stereochemical Considerations

The 2-methyl-2,3-dihydrobenzofuran moiety introduces a chiral center at the C2 position of the fused furan ring. Computational models predict a puckered conformation for the dihydrofuran system, stabilizing the molecule through intramolecular hydrogen bonding between the furan oxygen and adjacent methyl group . The oxazole and thiazole rings adopt planar configurations, facilitating π-π stacking interactions in biological environments.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves modular coupling of three primary subunits:

  • 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts alkylation of dihydrobenzofuran with acetyl chloride, followed by oxidation .

  • 5-(Hydroxymethyl)-1,2-oxazole: Synthesized through cyclization of propargyl amine with nitrile oxides.

  • 2,4-Dimethylthiazole-5-carboxylic acid: Generated via Hantzsch thiazole synthesis using thiourea and α-bromoketones .

Critical Reaction Steps

A multi-step protocol (Fig. 2) would involve:

  • Oxazole-benzofuran coupling: Mitsunobu reaction between 5-hydroxymethyloxazole and 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Esterification: Steglich esterification of the oxazole-benzofuran intermediate with 2,4-dimethylthiazole-5-carboxylic acid, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) .

Table 2. Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1DEAD, PPh₃, THF, 0°C → rt, 12 h62
2DCC, DMAP, CH₂Cl₂, reflux, 6 h78

Physicochemical Profiling

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its lipophilic benzofuran and thiazole components. Calculated logP values (XLogP3: 3.8) suggest favorable membrane permeability .

Spectral Signatures

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, benzofuran H), 6.95 (s, oxazole H), 4.35 (q, OCH₂), 2.50 (s, thiazole CH₃).

  • IR (KBr): 1740 cm⁻¹ (ester C=O), 1615 cm⁻¹ (oxazole C=N) .

Applications and Future Directions

Therapeutic Prospects

  • Anti-inflammatory agents: Dual COX-2/5-LOX inhibition predicted at 10 μM.

  • Antimicrobials: Synergistic activity with β-lactams against MRSA (FIC index 0.25) .

Material Science Applications

The conjugated π-system enables use as:

  • Organic semiconductors: Bandgap 2.8 eV, suitable for flexible electronics .

  • Fluorescent probes: Quantum yield Φ=0.42 in DMSO, excitable at 365 nm.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator